![molecular formula C17H17ClFN5O2S B2646500 2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1040653-77-7](/img/structure/B2646500.png)
2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . The triazole ring is attached to a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a tert-butylthio group, a fluorophenyl group, and an acetamide group.Applications De Recherche Scientifique
Antiasthma Agents
Research into triazolo[1,5-c]pyrimidines, which share a core structure with the compound , has identified potential applications as antiasthma agents. These compounds have shown activity as mediator release inhibitors, suggesting a potential pathway for treating asthma by inhibiting histamine release from basophils (Medwid et al., 1990).
Cardiovascular Agents
Another study highlighted the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines with significant coronary vasodilating and antihypertensive activities. Such research underlines the potential cardiovascular benefits of related compounds, including the one , offering a foundation for the development of new cardiovascular drugs (Sato et al., 1980).
Novel Heterocyclic Compounds
The development and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle indicate a variety of interesting biological properties, pointing towards the versatility of this chemical framework in drug design and discovery (Karpina et al., 2019).
Antiviral Activity
Compounds derived from the triazolo[4,3-b]pyridazine framework have been investigated for their antiviral activities, specifically against the hepatitis-A virus (HAV). This suggests potential therapeutic applications for related compounds in treating viral infections (Shamroukh & Ali, 2008).
Structural Analysis and Medicinal Chemistry
Studies on pyridazine derivatives, including structural analysis, DFT calculations, and pharmacological evaluations, emphasize the importance of these heterocycles in medicinal chemistry. For instance, the structural and electronic properties of triazolo[4,3-b]pyridazines have been thoroughly examined, highlighting their significance in the development of new therapeutic agents (Sallam et al., 2021).
Propriétés
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN5O2S/c1-17(2,3)27-15-7-6-13-21-23(16(26)24(13)22-15)9-14(25)20-12-5-4-10(19)8-11(12)18/h4-8H,9H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNSRSPKOAILNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.